

3-Ethyl-3-methylpentane CAS number and registry information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3-methylpentane**

Cat. No.: **B092670**

[Get Quote](#)

An In-depth Technical Guide to **3-Ethyl-3-methylpentane**

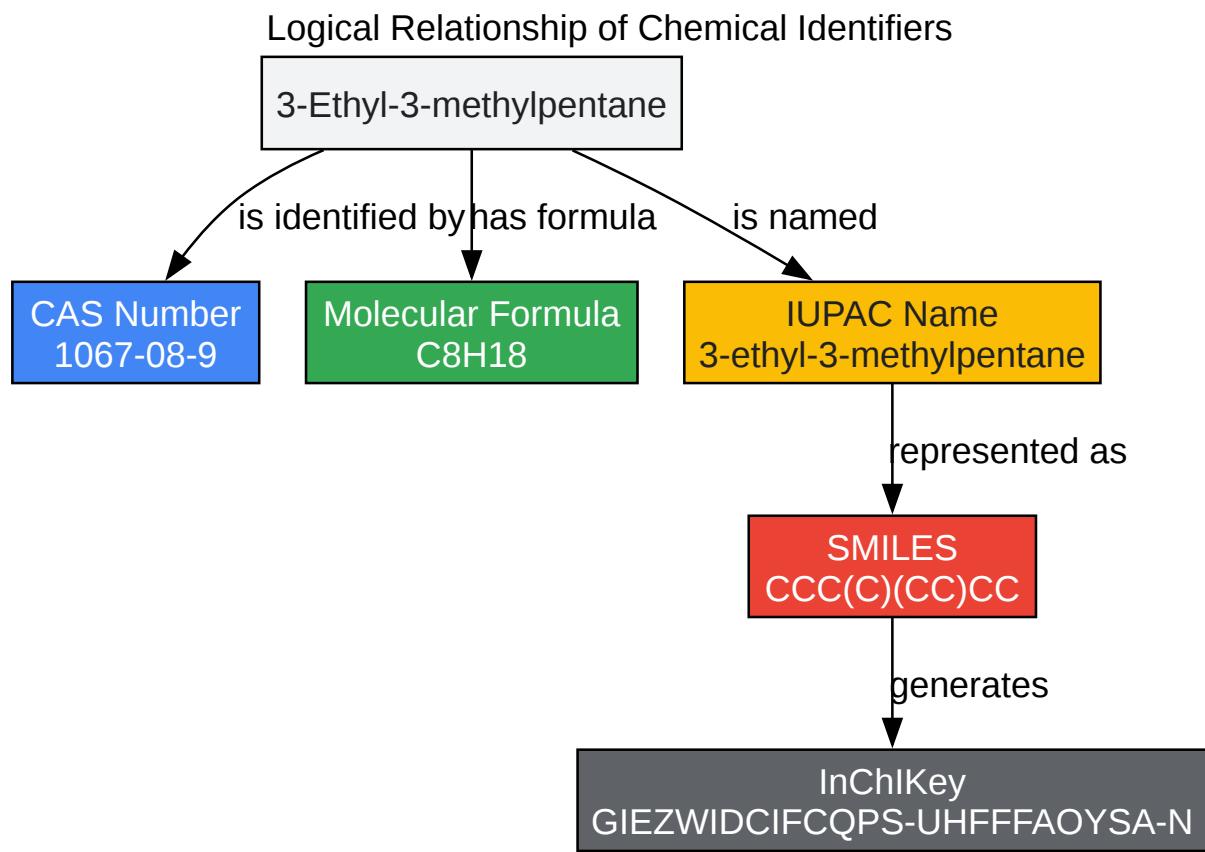
This guide provides comprehensive registry information, physicochemical properties, and safety data for **3-Ethyl-3-methylpentane**, tailored for researchers, scientists, and professionals in drug development.

Core Registry Information

3-Ethyl-3-methylpentane is a branched alkane and an isomer of octane. Its primary identifier is the CAS Registry Number 1067-08-9.^{[1][2][3]} This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.

Below is a summary of its key registry and structural identifiers.

Diagram 1: Key Identifiers for **3-Ethyl-3-methylpentane**



[Click to download full resolution via product page](#)

Caption: Relationship between the common name and key chemical identifiers.

A comprehensive list of synonyms and registry numbers from various databases is provided in the table below for cross-referencing.

Identifier Type	Value
CAS Number	1067-08-9 [1] [2] [3]
IUPAC Name	3-ethyl-3-methylpentane [3] [4]
Molecular Formula	C8H18 [1] [2] [3]
Molecular Weight	114.23 g/mol [1] [4]
Synonyms	3-Methyl-3-ethylpentane, Pentane, 3-ethyl-3-methyl- [3] [4]
EINECS Number	213-923-0 [2] [4]
PubChem CID	14018 [4]
UNII	JV6CM7DX87 [2]
DSSTox Substance ID	DTXSID9074690 [2]
Canonical SMILES	CCC(C)(CC)CC [2] [4]
InChI	InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3 [3] [4]
InChIKey	GIEZWIDCIFCQPS-UHFFFAOYSA-N [3] [4]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **3-Ethyl-3-methylpentane** are summarized below. This compound is a colorless, highly flammable liquid.[\[5\]](#)

Property	Value
Boiling Point	118 °C at 760 mmHg[2][6]
Melting Point	-90.87 °C[6]
Density	0.711 g/cm³[2][6]
Flash Point	13.1 °C[2][6]
Vapor Pressure	20.2 mmHg at 25 °C[6]
Refractive Index	1.401[6]
LogP	4.1 (XLogP3)[2]
Purity	>99.0% (GC)[5]

Spectroscopic Information

- Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center reports a main library entry for **3-Ethyl-3-methylpentane** with top m/z peaks at 43, 85, and 57.[4]
- Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for this compound.[3] Additionally, FTIR spectra obtained via capillary cell (neat) are available.[4]
- NMR Spectroscopy: ¹³C NMR spectral data is available and has been referenced in literature.[7][8]

Safety and Handling

3-Ethyl-3-methylpentane is a hazardous substance requiring careful handling. It is a highly flammable liquid and vapor.[4][5] Inhalation may cause drowsiness or dizziness, and it can be fatal if swallowed and enters the airways due to aspiration hazard.[4][5][9] It is also very toxic to aquatic life with long-lasting effects.[5][9]

Hazard Class	GHS Pictogram	Hazard Statement
Flammable Liquids		H225: Highly flammable liquid and vapor[4][5]
Aspiration Hazard	sağlık	H304: May be fatal if swallowed and enters airways[4][5][9]
Skin Corrosion/Irritation	!	H315: Causes skin irritation[4][9]
STOT, Single Exposure	!	H336: May cause drowsiness or dizziness[4][5][9]
Aquatic Hazard (Acute & Chronic)	çevre	H410: Very toxic to aquatic life with long lasting effects[5][9]

Precautionary Measures and Handling:

- Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[5] Avoid breathing vapors and release to the environment. Wear protective gloves, clothing, and eye/face protection.[10]
- Storage: Store in a well-ventilated, cool, and dry place with the container tightly closed. Store locked up.[9]
- First Aid (If Swallowed): Immediately call a poison center or doctor. Do NOT induce vomiting. [9]
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols & Workflows

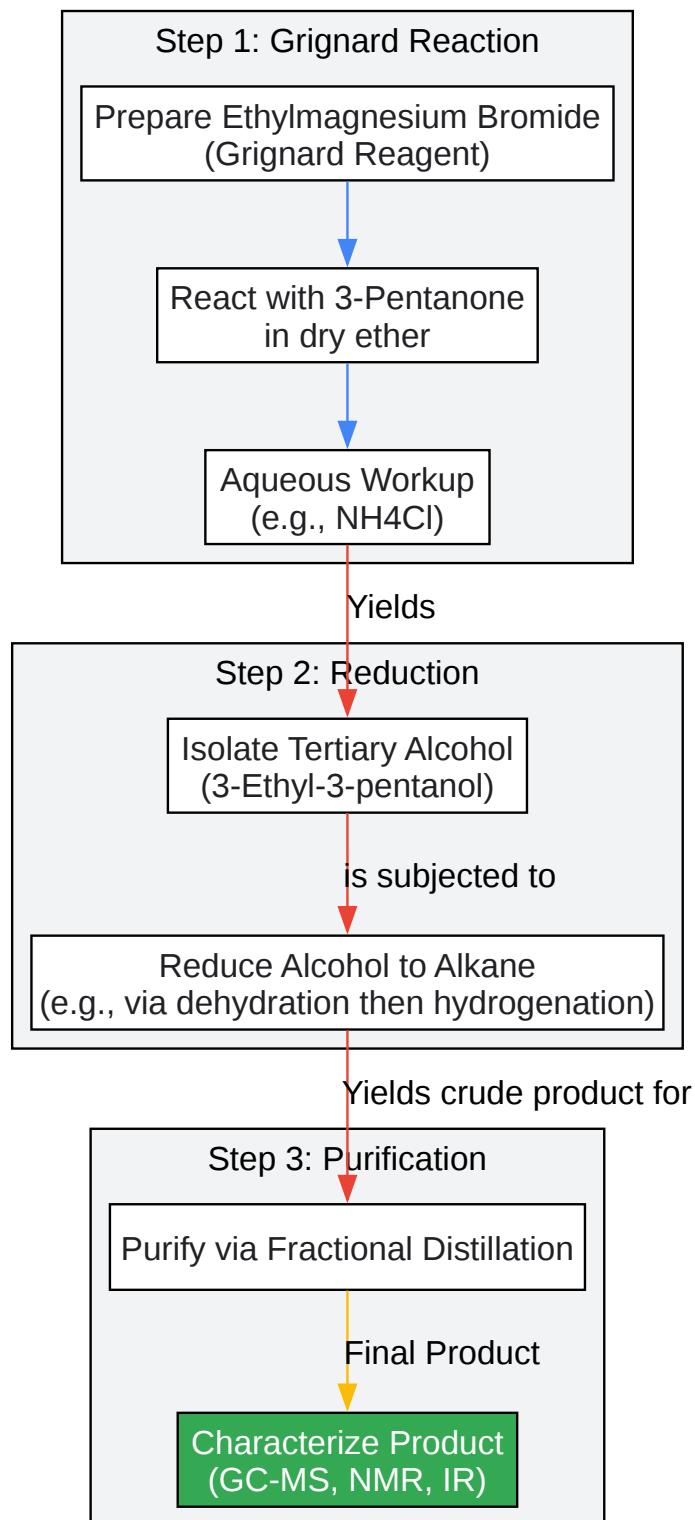
While specific, detailed experimental protocols for the synthesis and analysis of **3-Ethyl-3-methylpentane** are not extensively available in public literature, this section outlines generalized workflows based on common organic chemistry and analytical practices.

Synthetic Pathway: Representative Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent with a suitable ketone. For instance, the reaction of ethylmagnesium bromide with 3-pentanone, followed by a workup, would yield the tertiary alcohol, which can then be reduced to the alkane. A simplified logical workflow for such a synthesis is presented below.

Diagram 2: Generalized Synthetic Workflow

Conceptual Workflow for Synthesis

[Click to download full resolution via product page](#)

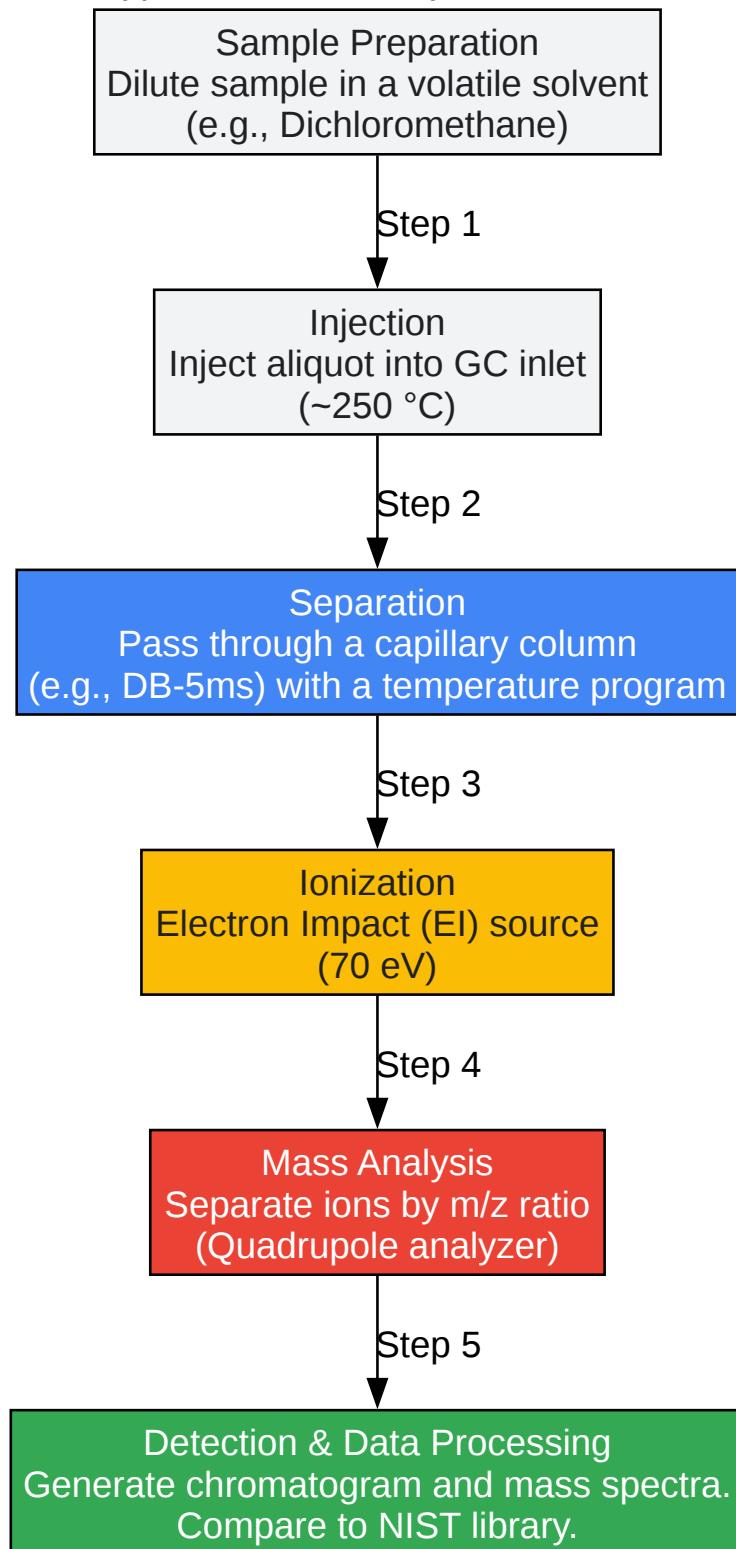
Caption: A potential multi-step synthesis pathway for **3-Ethyl-3-methylpentane**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and purity assessment of volatile organic compounds like **3-Ethyl-3-methylpentane**. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Diagram 3: Standard GC-MS Analytical Workflow

Typical GC-MS Analysis Workflow

[Click to download full resolution via product page](#)

Caption: The sequential process for analyzing a sample using GC-MS.

Methodology Details: A typical GC-MS analysis would involve the following:

- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or hexane.[\[11\]](#) An internal standard may be added for quantitative analysis.
- Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or similar). The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometric Detection: As the compound elutes from the GC column, it enters the mass spectrometer. It is typically ionized using electron impact (EI). The resulting charged fragments are separated by a mass analyzer (commonly a quadrupole), and their mass-to-charge ratios are detected.
- Data Analysis: The resulting mass spectrum, which serves as a molecular fingerprint, is compared against a reference library (like the NIST spectral library) to confirm the identity of the compound.[\[11\]](#) The retention time from the chromatogram provides an additional layer of identification. Purity is assessed by the relative area of the primary peak in the chromatogram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. Pentane, 3-ethyl-3-methyl- [webbook.nist.gov]
- 4. 3-Ethyl-3-methylpentane | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Ethyl-3-methylpentane | 1067-08-9 | TCI AMERICA [tcichemicals.com]

- 6. Pentane,3-ethyl-3-methyl- | CAS#:1067-08-9 | Chemsric [chemsrc.com]
- 7. 3-ETHYL-3-METHYLPENTANE(1067-08-9) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
- To cite this document: BenchChem. [3-Ethyl-3-methylpentane CAS number and registry information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092670#3-ethyl-3-methylpentane-cas-number-and-registry-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com